1,1-Dichloro-3-phenyl-2-propyne
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Overview
Description
1,1-Dichloro-3-phenyl-2-propyne is an organic compound with the molecular formula C9H6Cl2 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-3-phenyl-2-propyne can be synthesized through the elimination reactions of dihalides. One common method involves the double elimination of a vicinal dihalide or a vinylic halide. The process typically uses a strong base such as sodium amide in liquid ammonia to facilitate the elimination reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale elimination reactions. The starting materials are usually readily available dihalides, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3-phenyl-2-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The triple bond can participate in addition reactions with various reagents.
Common Reagents and Conditions
Sodium Amide in Liquid Ammonia: Used for elimination reactions to form the alkyne.
Hydrogen Halides: Can add across the triple bond to form dihaloalkanes.
Major Products
Substituted Alkynes: Formed through substitution reactions.
Dihaloalkanes: Formed through addition reactions with hydrogen halides.
Scientific Research Applications
1,1-Dichloro-3-phenyl-2-propyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3-phenyl-2-propyne involves its reactivity due to the presence of the carbon-carbon triple bond and the two chlorine atoms. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. The triple bond also allows for addition reactions, where reagents add across the bond to form new products .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2-phenyl-2-propyne
- 1,1-Dichloro-3-phenyl-1-propyne
- 1,1-Dichloro-3-phenyl-2-butene
Uniqueness
1,1-Dichloro-3-phenyl-2-propyne is unique due to its specific substitution pattern and the presence of both a triple bond and two chlorine atoms.
Properties
CAS No. |
13524-09-9 |
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Molecular Formula |
C9H6Cl2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
3,3-dichloroprop-1-ynylbenzene |
InChI |
InChI=1S/C9H6Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
REZYOQRLEJUPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(Cl)Cl |
Origin of Product |
United States |
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